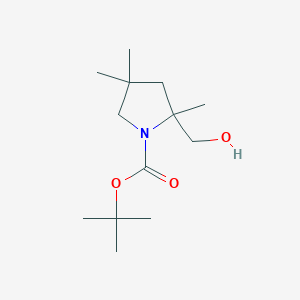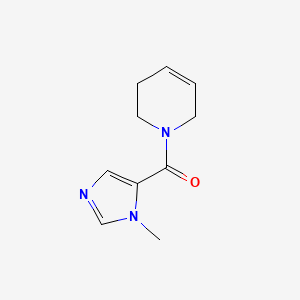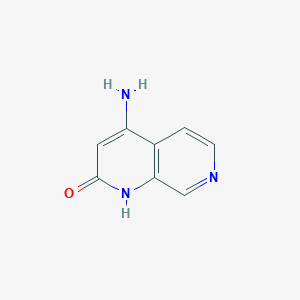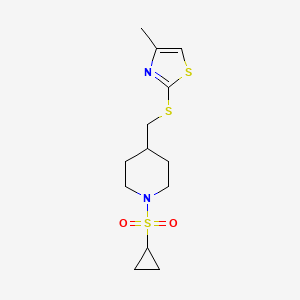
tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate, also known as TMC-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a tertiary amine that contains a pyrrolidine ring and a carboxylate ester group. TMC-1 has been synthesized using various methods and has found applications in different fields of research.
Aplicaciones Científicas De Investigación
Environmental Remediation and Biodegradation
Research on tert-butyl compounds has shown their significant role in environmental remediation, particularly in the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive. Studies have demonstrated the effectiveness of using radio frequency (RF) plasma reactors for the decomposition of MTBE, converting it into less harmful substances like methane and ethylene. This process highlights the potential of tert-butyl compounds in reducing environmental pollution from fuel additives (Hsieh et al., 2011).
Catalysis and Chemical Synthesis
The utility of tert-butyl compounds in chemical synthesis is notable, especially in catalysis. Research on synthetic routes for pharmaceuticals, like vandetanib, has identified tert-butyl derivatives as key intermediates, underscoring their importance in the development of more efficient and commercially viable synthetic methods. These compounds serve as crucial intermediates in various synthetic routes, offering higher yields and demonstrating their commercial value in industrial production (Mi, 2015).
Environmental Fate and Biodegradation
Tert-butyl compounds are also central to understanding the environmental fate and biodegradation of MTBE. Research has focused on the biodegradation pathways of MTBE, identifying tert-butyl alcohol (TBA) as a key intermediate. This research provides insight into the microbial degradation of fuel oxygenates, offering strategies for bioremediation and natural attenuation of contaminants in groundwater and soil environments. The role of tert-butyl compounds in these processes highlights their significance in environmental science and engineering (Fiorenza & Rifai, 2003).
Potential for Green Chemistry
The exploration of tert-butyl compounds extends to green chemistry applications, where they are considered in the development of non-chromatographic bioseparation processes. These processes, such as three-phase partitioning (TPP), leverage tert-butyl compounds for the efficient, economical, and scalable separation of bioactive molecules. Such applications underscore the versatility and potential of tert-butyl compounds in advancing sustainable chemical practices and technologies (Yan et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRGGMJIMUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)



![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)